molecular formula C11H12N4 B13795865 3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI)

3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI)

Cat. No.: B13795865
M. Wt: 200.24 g/mol
InChI Key: ONLFRQJFPRJLHI-QBFSEMIESA-N
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Description

3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) typically involves the reaction of 2-methyl-6-phenyl-3(2H)-pyridazinone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A similar compound with a pyridazine ring structure.

    Pyridazinone: Another compound in the pyridazinone family with different substituents.

    Phenylhydrazone: A compound with a hydrazone functional group attached to a phenyl ring.

Uniqueness

3(2H)-Pyridazinone,2-methyl-6-phenyl-,hydrazone(9CI) is unique due to its specific combination of a pyridazinone ring with a methyl and phenyl substituent, along with a hydrazone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

(Z)-(2-methyl-6-phenylpyridazin-3-ylidene)hydrazine

InChI

InChI=1S/C11H12N4/c1-15-11(13-12)8-7-10(14-15)9-5-3-2-4-6-9/h2-8H,12H2,1H3/b13-11-

InChI Key

ONLFRQJFPRJLHI-QBFSEMIESA-N

Isomeric SMILES

CN1/C(=N\N)/C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CN1C(=NN)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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